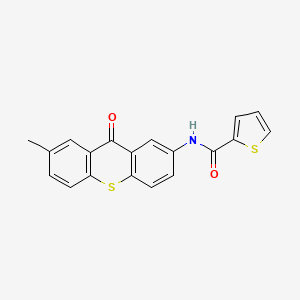

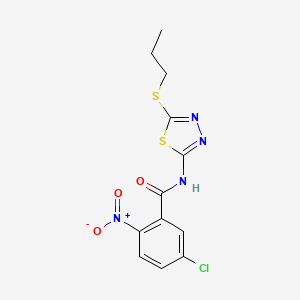

![molecular formula C18H18N4O2S B2857248 N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide CAS No. 896326-22-0](/img/structure/B2857248.png)

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide” is a chemical compound. It is a derivative of 4-oxo-4H-pyrido[1,2-a]pyrimidine .

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, β-cyclodextrin has been used as a catalyst for the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in an aqueous medium .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using 1H and 13C NMR spectroscopic data. The synthesized compounds exist in DMSO solution in the 2-hydroxy-4-oxo form .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the molecular weight of a similar compound, C27H28N4OS2, is 488.678 .Scientific Research Applications

Anti-HIV-1 Activity

This compound has been studied for its potential use as an anti-HIV-1 agent. Derivatives of 4-oxo-4H-pyrido[1,2-a]pyrimidine, which share a similar core structure, have shown moderate inhibitory properties against the HIV-1 virus in HeLa cell cultures . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety are believed to chelate the Mg²⁺ ion, which is crucial for the activity .

Molecular Docking Studies

Molecular docking studies have indicated that compounds like N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can bind into the active site of HIV-1 integrase. This interaction suggests that the compound and its derivatives could be further optimized for enhanced therapeutic effects against HIV-1 by targeting the integrase enzyme .

Metal Chelation Motif

The structure of this compound includes a metal chelation motif, which is a part of its anti-HIV activity. The metal chelation property can be exploited in the development of new drugs that require binding to metal ions as part of their mechanism of action .

Antiretroviral Drug Development

Given the ongoing need for new antiretroviral drugs with fewer side effects and resistance issues, compounds like N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide can serve as a basis for the development of new hits in the fight against HIV/AIDS .

Cytotoxicity Studies

It’s important to note that the compounds tested for anti-HIV-1 activity, which are structurally related to N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide, presented no significant cytotoxicity at a concentration of 100 μM. This indicates a potential for developing therapeutic agents with minimal adverse effects on healthy cells .

Chemical Synthesis and Modification

The compound’s structure allows for various chemical modifications, which can lead to the synthesis of a wide range of derivatives. These derivatives can then be screened for various biological activities, expanding the potential applications of the core compound .

Drug Discovery Research

As part of a collection of rare and unique chemicals, N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide is available for early discovery researchers. It can be used in high-throughput screening to identify new drug candidates with desired biological activities .

Educational and Research Tool

In academic settings, this compound can be used as a tool to educate students and researchers about drug design and discovery processes. It serves as a practical example of how molecular structures are related to biological activity and drug efficacy .

Mechanism of Action

The mechanism of action of similar compounds has been studied. For instance, molecular docking studies showed that the designed compounds bind into the active site of PFV integrase (IN) such that the keto oxygen atom at position of C-4 and nitrogen atom of thiadiazole or oxadiazole ring moiety chelate the Mg 2+ ion .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-8-12(2)16(13(3)9-11)20-15(23)10-25-17-19-14-6-4-5-7-22(14)18(24)21-17/h4-9H,10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPJYXSZKRBXHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC(=O)N3C=CC=CC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-mesityl-2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

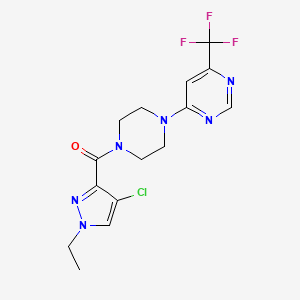

![Ethyl 2-[1-(trifluoroacetyl)piperidin-4-ylidene]acetate](/img/structure/B2857168.png)

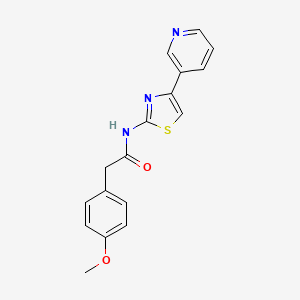

![4-(4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2857176.png)

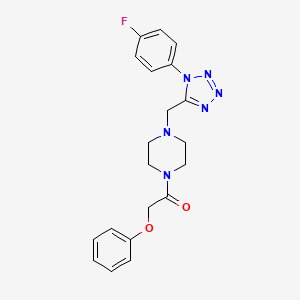

![4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzamide](/img/structure/B2857178.png)

![5-bromobenzo[b]thiophen-3(2H)-one](/img/structure/B2857186.png)

![5-Chloro-6-(2,3-dichlorophenoxy)-1H-benzo[d]imidazol-2(3H)-one](/img/no-structure.png)

![2-chloro-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B2857188.png)